4-Bromo-2-methyl-6-benzothiazolol
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Overview
Description
4-Bromo-2-methyl-6-benzothiazolol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 6th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of 4-Bromo-2-methyl-6-benzothiazolol can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenol with appropriate brominated and methylated precursors. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Synthetic Route:
Starting Materials: 2-Aminothiophenol, 4-Bromo-2-iodobenzothiazole, and methylating agents.
Reaction Conditions: The reaction is often carried out in the presence of a palladium catalyst under Suzuki–Miyaura cross-coupling conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Chemical Reactions Analysis
4-Bromo-2-methyl-6-benzothiazolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Benzothiazoles: Formed through nucleophilic substitution.
Scientific Research Applications
4-Bromo-2-methyl-6-benzothiazolol has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
4-Bromo-2-methyl-6-benzothiazolol can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound’s combination of bromine, methyl, and hydroxyl groups provides a unique set of chemical properties, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-2-methyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C8H6BrNOS/c1-4-10-8-6(9)2-5(11)3-7(8)12-4/h2-3,11H,1H3 |
InChI Key |
SQNIDZWEUXBSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2Br)O |
Origin of Product |
United States |
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